2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide
Description
This compound features a bis-pyrrolidinone acetamide scaffold, with two 2,5-dioxopyrrolidin-1-yl groups attached to an acetamide backbone. The central phenyl ring is substituted at the 3-position with a secondary acetamide moiety, creating a symmetrical and extended structure.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNGLAGHGVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction is often mediated by the pyrrolidinone groups, which can act as electrophiles in the presence of nucleophiles .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a core pyrrolidinone-acetamide framework with several analogs (Table 1). Key variations include:
- Substituent diversity : The phenyl ring in the target compound is substituted with a secondary acetamide group, whereas analogs in feature trifluoromethylbenzyl, phenethyl, or halogenated phenethyl groups.
- Symmetry: The bis-pyrrolidinone motif in the target compound distinguishes it from mono-pyrrolidinone analogs (e.g., 23–27), which have a single 2,5-dioxopyrrolidin-1-yl group.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points between 129.6–176.0°C, influenced by substituent bulk and polarity. For example, 23 (trifluoromethylbenzyl) has a higher melting point (174.5–176.0°C) due to increased molecular rigidity and halogen interactions .
- Symmetry Effects: The target compound’s bis-pyrrolidinone structure may enhance crystallinity and thermal stability compared to mono-pyrrolidinone analogs.
Methodological Considerations in Similarity Analysis
- Structural Similarity Metrics : Virtual screening relies on structural overlap, where similarity indices (e.g., Tanimoto coefficients) predict biological activity. The target compound’s symmetry and substituent arrangement may align with active analogs, supporting its candidacy for anticonvulsant testing .
- CMC Determination : While focuses on surfactants, methods like spectrofluorometry could assess aggregation behavior in polar solvents, relevant for drug formulation .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological effects. Its molecular formula is with a molecular weight of approximately 354.32 g/mol. The IUPAC name reflects its structural components, which include two pyrrolidinone moieties linked to an acetamide group.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidinones exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Potential
Research suggests that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. A comparative study highlighted that similar dioxopyrrolidin derivatives inhibited the proliferation of human cancer cell lines significantly.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential mechanism for mitigating inflammatory responses.
The biological effects of this compound are thought to arise from its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival in pathogens.
- Receptor Modulation : The compound could modulate receptors associated with inflammation and cancer progression.
- Cell Cycle Regulation : By affecting key regulators of the cell cycle, it may induce cell cycle arrest in cancer cells.
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against E. coli and S. aureus at low concentrations. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |
Q & A
Basic: What are the key considerations for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide?
The synthesis of this compound involves multi-step reactions, including amide bond formation and pyrrolidinone ring incorporation. Critical parameters include:
- Reaction conditions : Temperature (typically 50–80°C), pH control (neutral to slightly acidic), and solvent selection (e.g., DMF or THF) to optimize yield and purity .
- Catalysts : Use of coupling agents like HATU or DCC for amide bond formation, with monitoring via TLC or HPLC to track progress .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via -NMR and LC-MS to confirm structural integrity .
Basic: How is the compound characterized for structural validation and purity?
A combination of analytical techniques is employed:
Intermediate: What experimental strategies are used to evaluate its biological activity in preclinical models?
- In vivo screening : Use of CD-1 mice for anticonvulsant activity (e.g., MES or scPTZ tests) with ED determination via dose-response curves .
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays or SPR to quantify binding affinity .
- Data validation : Replicate experiments with positive controls (e.g., valproate for anticonvulsants) and statistical analysis (ANOVA) to ensure reproducibility .
Advanced: How can computational methods optimize reaction pathways for derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in pyrrolidinone ring formation .
- Machine learning : Train models on reaction databases to predict optimal catalysts or solvents, reducing trial-and-error experimentation .
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Advanced: How to address contradictions in biological activity data across similar compounds?
Advanced: What strategies improve stability and solubility for in vivo applications?
- Formulation design : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- pH stability studies : Test compound integrity across physiological pH ranges (4–8) via accelerated stability testing (40°C/75% RH) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve metabolic stability .
Advanced: How to design experiments for elucidating the mechanism of action?
- Biochemical assays : Measure inhibition constants () for putative targets (e.g., GABA receptors for anticonvulsants) using radioligand binding .
- Crystallography : Solve co-crystal structures with target proteins to visualize binding modes .
- Omics integration : Combine transcriptomics and metabolomics data to map downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
